Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is 1S/C14H15NO2/c1-10-8-11(2)15-13(10)14(16)17-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a powder at room temperature . The exact values for its density, boiling point, melting point, and flash point are not provided in the available resources .Scientific Research Applications
Pyrrole Derivatives
Pyrrole derivatives have a wide range of applications in various scientific fields . Here are some of the applications:
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Medicinal Chemistry
- Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . It is used in the synthesis of many drugs due to its diverse therapeutic response profile .
- Pyrrole derivatives are used in the synthesis of antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial drugs and many more .
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Catalysis
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Drug Discovery
- Pyrrole derivatives are widely used in drug discovery . They are considered a potential source of biologically active compounds and can be found in many natural products .
- Pyrrole containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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Antibiotics and Antifungal Agents
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Kinase Inhibition
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Fungicides and Pesticides
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Cholesterol Reducing Drugs
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Anti-Inflammatory Drugs
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Antitumor Agents
Safety And Hazards
properties
IUPAC Name |
benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-11(2)15-13(10)14(16)17-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZQULOXHJSJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400402 | |
Record name | Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40236-19-9 | |
Record name | Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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